molecular formula C18H21N3O3 B5813244 N'-[(E)-(2-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE

N'-[(E)-(2-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE

Cat. No.: B5813244
M. Wt: 327.4 g/mol
InChI Key: FXPXWCLUBUTCKA-YBFXNURJSA-N
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Description

N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE typically involves the condensation of adamantane-1-carbohydrazide with 2-nitrobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for a specific duration, usually around 1 hour . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal properties. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The rigid adamantane core can impart stability to materials, making this compound useful in the design of novel materials with enhanced properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, owing to its reactive functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can disrupt the normal function of bacterial cell walls, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly suitable for applications in medicinal chemistry and materials science, where specific interactions with biological targets or material properties are desired.

Properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-17(18-8-12-5-13(9-18)7-14(6-12)10-18)20-19-11-15-3-1-2-4-16(15)21(23)24/h1-4,11-14H,5-10H2,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPXWCLUBUTCKA-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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